Bis(2,2,2-trifluoroethoxy)methanethione
Description
Bis(2,2,2-trifluoroethoxy)methanethione is a fluorinated organosulfur compound characterized by a central thioketone (C=S) group flanked by two 2,2,2-trifluoroethoxy (–OCH₂CF₃) substituents. These features enhance thermal stability, lipophilicity, and resistance to metabolic degradation, making such compounds attractive for pharmaceutical, agrochemical, and materials science applications .
Properties
IUPAC Name |
bis(2,2,2-trifluoroethoxy)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2S/c6-4(7,8)1-12-3(14)13-2-5(9,10)11/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHBTFFZKRVEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=S)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83486-43-5 | |
| Record name | bis(2,2,2-trifluoroethoxy)methanethione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,2-trifluoroethoxy)methanethione typically involves the reaction of 2,2,2-trifluoroethanol with carbon disulfide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2,2,2-trifluoroethanol+carbon disulfidebasethis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,2,2-trifluoroethoxy)methanethione can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .
Reduction: Reduction of this compound can yield thiols or thioethers. Reducing agents such as or are typically used.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles such as or under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
Chemistry: Bis(2,2,2-trifluoroethoxy)methanethione is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its fluorinated groups enhance its binding affinity and specificity for certain biological targets.
Industry: The compound is used in the production of specialty chemicals and agrochemicals. Its unique chemical properties make it suitable for applications in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of bis(2,2,2-trifluoroethoxy)methanethione involves its interaction with nucleophiles and electrophiles. The trifluoroethoxy groups enhance the compound’s electrophilicity, making it reactive towards nucleophiles. The sulfur atom in the methanethione core can form strong bonds with metals and other electrophilic centers, facilitating various chemical transformations.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with thiol groups.
Protein Interactions: It can interact with proteins through covalent modification of cysteine residues, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Aromatic Core Derivatives
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered Oxadiazoles (e.g., 5l, 5m, 5n)
Flecainide (Antiarrhythmic Drug)
Aliphatic and Heterocyclic Derivatives
- 1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol Structure: Aliphatic glycerol ether with trifluoroethoxy groups. Properties: Polar solvent with ionic liquid-like behavior, low volatility, and negligible toxicity . Applications: Potential green solvent for organic synthesis .
Ethyl [Bis(2,2,2-trifluoroethoxy)phosphinyl]acetate
Physicochemical Data Comparison
Biological Activity
Bis(2,2,2-trifluoroethoxy)methanethione (CAS Number: 83486-43-5) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into the synthesis, properties, and biological activities of this compound, supported by relevant research findings and case studies.
Molecular Structure
- IUPAC Name : O,O-bis(2,2,2-trifluoroethyl) carbonothioate
- Molecular Formula : CHFOS
- Molecular Weight : 242.14 g/mol
- Physical State : Liquid
- Purity : ≥95%
Safety Information
The compound is classified with several hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Overview of Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown promising results against certain human tumor cell lines.
Case Studies and Research Findings
-
Anticancer Activity :
- In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., RKO, A-549, MCF-7), the compound demonstrated significant inhibition of cell viability. The half-maximal inhibitory concentration (IC) values ranged from 49.79 µM to 113.70 µM across different cell lines .
Cell Line IC (µM) RKO 60.70 PC-3 49.79 HeLa 78.72 - Mechanism of Action :
- Antioxidant Activity :
Comparative Analysis with Other Compounds
In comparison to other compounds with similar structures, this compound shows enhanced activity due to the presence of trifluoromethyl groups which are known to influence biological interactions positively.
| Compound Name | Anticancer Activity | Antioxidant Activity |
|---|---|---|
| This compound | High | Moderate |
| Other Trifluoromethyl Compounds | Variable | Low to Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
